molecular formula C14H17NO6S B1377353 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid CAS No. 1432677-96-7

4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid

Cat. No. B1377353
M. Wt: 327.35 g/mol
InChI Key: JQMXVCXHRUYBET-UHFFFAOYSA-N
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Description

“4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 1432677-96-7 . It has a molecular weight of 327.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO6S/c16-13(5-6-14(17)18)11-1-3-12(4-2-11)22(19,20)15-7-9-21-10-8-15/h1-4H,5-10H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.36 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Nonlinear Optical Applications

4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid and its derivatives have been explored for their potential in semiorganic nonlinear optical (NLO) applications. The growth and characterization of novel semi-organometallic NLO crystals, specifically involving the integration of morpholine-4-sulfonyl with aminophenyl groups, have shown promising results. Such crystals, synthesized through slow evaporation solution growth techniques, exhibit significant nonlinear optical efficiency, surpassing standard potassium dihydrogen phosphate (KDP) in some cases. The structural, thermal, and optical properties, including low cutoff wavelength and high thermal stability, make these compounds candidates for NLO applications (Vinoth et al., 2020).

Antimicrobial Applications

The antimicrobial properties of morpholine derivatives, particularly against multidrug-resistant strains, have been a subject of research. For instance, 4-(Phenylsulfonyl) morpholine shows modulating activity in combination with antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa. This highlights the potential of morpholine sulfonamides in enhancing the efficacy of existing antimicrobial agents and combating drug resistance (Oliveira et al., 2015).

Enzymatic Assays

Derivatives of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid have been utilized in biochemical assays, particularly for assaying enzyme activity. For example, D-kynurenine, a compound structurally related to morpholine-4-sulfonyl derivatives, serves as a substrate in assays measuring D-amino acid oxidase activity. This showcases the utility of these compounds in developing fluorescence-based assays for enzyme activity monitoring, providing a method for studying enzyme kinetics and inhibition (Song et al., 2010).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of morpholine-4-sulfonyl derivatives, including 6‐(morpholine‐4‐sulfonyl)‐quinoline-2,3,4-tricarboxylic acid, have been extensively studied. These investigations focus on creating scaffolds with potential pharmacological activities, leveraging reactions such as the Pfitzinger reaction for building complex molecules. Such studies lay the groundwork for developing new compounds with therapeutic potential, highlighting the versatility of morpholine-4-sulfonyl derivatives in synthetic organic chemistry (Kravchenko et al., 2006).

properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c16-13(5-6-14(17)18)11-1-3-12(4-2-11)22(19,20)15-7-9-21-10-8-15/h1-4H,5-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMXVCXHRUYBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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